Diethyl 2-[[(3,4-dichlorobenzyl)sulfanyl](2-fluoroanilino)methylene]malonate
Description
Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate is a malonate-derived compound featuring a unique hybrid structure with a 3,4-dichlorobenzyl sulfanyl moiety and a 2-fluoroanilino group. This compound belongs to the class of diethyl (arylamino)methylene malonates (DAMMs), which are widely used as intermediates in synthesizing heterocyclic scaffolds for pharmaceuticals and agrochemicals . Its structural complexity arises from the combination of halogenated aromatic substituents and a sulfur-containing linkage, distinguishing it from simpler DAMM derivatives.
Properties
IUPAC Name |
diethyl 2-[(3,4-dichlorophenyl)methylsulfanyl-(2-fluoroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FNO4S/c1-3-28-20(26)18(21(27)29-4-2)19(25-17-8-6-5-7-16(17)24)30-12-13-9-10-14(22)15(23)11-13/h5-11,25H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVKCKSZJHDQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride to form the intermediate compound. This intermediate is then reacted with 2-fluoroaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate exhibits promising anticancer properties. It has been evaluated for its antimitotic activity against human tumor cells. According to the National Cancer Institute (NCI) protocols, the compound demonstrated significant growth inhibition across various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
The presence of the dichlorobenzyl sulfanyl group and the fluorinated aniline moiety may enhance the biological activity of diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate compared to simpler analogs. This unique combination could lead to novel therapeutic applications that are not achievable with related compounds .
Summary of Biological Activities
Chemical Reactivity
Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate can participate in various chemical reactions due to its functional groups:
- Nucleophilic Substitution : The sulfanyl group can undergo nucleophilic substitutions, making it a versatile intermediate.
- Condensation Reactions : The malonate structure allows for condensation with other reagents to form more complex molecules.
These reactivities are crucial for synthesizing new derivatives that may possess enhanced biological activities.
Study 1: Anticancer Evaluation
In a study conducted by the NCI, diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate was tested against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate of 12.53% across these lines, highlighting its potential as an anticancer agent .
Study 2: Synthesis and Characterization
Research involving the synthesis of this compound used various methods to confirm its structure through techniques such as NMR and LC-MS spectroscopy. The successful synthesis of derivatives indicated that modifications could lead to compounds with improved efficacy and selectivity against cancer cells .
Mechanism of Action
The mechanism of action of Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its sulfanyl-bridged 3,4-dichlorobenzyl group and fluorinated anilino substituent. Below is a comparison with key analogs:
Key Observations :
Physical and Spectroscopic Properties
Notes:
Biological Activity
Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a malonate core and various functional groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C21H20Cl2FNO4S
- Molecular Weight : 472.36 g/mol
- Functional Groups : Malonate ester, sulfanyl group, dichlorobenzyl moiety, and a fluoroaniline component.
The compound's structure allows for various chemical reactions, including nucleophilic substitutions and condensation reactions, which are critical for its biological activity and applications in drug development.
Antimicrobial Activity
Preliminary studies indicate that diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate exhibits promising antimicrobial properties. Research has shown that compounds with similar structures often demonstrate significant activity against both gram-positive and gram-negative bacteria.
- Antibacterial Efficacy : The compound has been compared to clinically used antibiotics such as ampicillin and rifampicin. In vitro studies suggest that it may possess comparable or superior efficacy against strains like Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate | TBD | Promising |
| Ampicillin | 16 | Standard |
| Rifampicin | 8 | Standard |
Cytotoxicity Studies
Cytotoxicity assessments on primary mammalian cell lines have shown that diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate exhibits low toxicity levels, making it a candidate for further therapeutic exploration. The cytotoxicity of related compounds has been measured using IC50 values:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate | TBD | Porcine monocyte-derived macrophages |
| Methotrexate | 11 ± 1 | Standard |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A series of compounds structurally related to diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate were evaluated for their antibacterial properties. The results indicated that derivatives with halogen substitutions exhibited enhanced antimicrobial activities compared to their unsubstituted counterparts .
- Cytotoxicity Assessment : In a comparative study of various derivatives within the same chemical family, diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate showed minimal cytotoxic effects on mammalian cells while maintaining effective antimicrobial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
